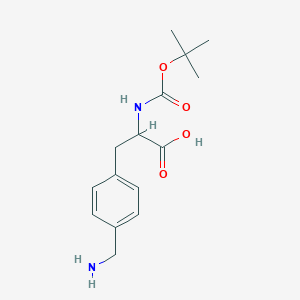
Cy5-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-DBCO, also known as Cyanine5 dibenzocyclooctyne, is a low-toxicity azide reactive probe. It is a near-infrared fluorescent dye used for imaging azide-labeled biomolecules via a copper-free “click-through” reaction. This compound is particularly valued for its minimal cytotoxicity and animal toxicity, making it suitable for in vitro and in vivo cell labeling and tracking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy5-DBCO is synthesized through a series of chemical reactions involving the conjugation of Cyanine5 dye with dibenzocyclooctyne. The synthesis typically involves the following steps:
Preparation of Cyanine5 Dye: Cyanine5 dye is synthesized through the condensation of indole derivatives with a suitable linker.
Conjugation with Dibenzocyclooctyne: The Cyanine5 dye is then conjugated with dibenzocyclooctyne under mild reaction conditions to form this compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The final product is typically purified using chromatography methods and characterized using spectroscopic techniques to ensure its quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Cy5-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free “click” reaction that forms a stable triazole linkage between the alkyne group of this compound and azide-functionalized biomolecules .
Common Reagents and Conditions
Reagents: Azide-functionalized biomolecules (e.g., azide-labeled proteins, nucleic acids).
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature. .
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage between this compound and the azide-functionalized biomolecule. This product retains the fluorescent properties of Cy5, allowing for imaging and tracking applications .
Applications De Recherche Scientifique
Cy5-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for labeling and detecting azide-functionalized molecules in various chemical reactions
Biology: Employed in cell labeling and tracking studies, enabling researchers to visualize and monitor cellular processes in real-time
Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in cancer research where it helps in tracking the distribution and targeting of therapeutic agents
Industry: Applied in the development of biosensors and diagnostic assays, enhancing the sensitivity and specificity of detection methods
Mécanisme D'action
The mechanism of action of Cy5-DBCO involves its reaction with azide-functionalized biomolecules through the SPAAC reaction. The dibenzocyclooctyne moiety of this compound reacts with the azide group to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of target biomolecules without affecting other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy5-azide: Another Cyanine5 derivative that reacts with alkyne-functionalized molecules.
Cy5-alkyne: A Cyanine5 derivative that reacts with azide-functionalized molecules.
DBCO-Cy3: A similar compound with a different fluorescent dye (Cyanine3) that also undergoes SPAAC reactions
Uniqueness
Cy5-DBCO stands out due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Additionally, its copper-free click reaction ensures biocompatibility, making it suitable for live-cell and in vivo applications .
Propriétés
Formule moléculaire |
C52H56N4O11S3 |
|---|---|
Poids moléculaire |
1009.2 g/mol |
Nom IUPAC |
3-[2-[(1E,3E,5Z)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) |
Clé InChI |
LQHUKJFMCCLWEL-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


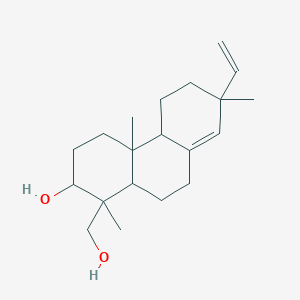
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B12319067.png)

![rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B12319071.png)

![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] propanoate](/img/structure/B12319084.png)
![7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12319089.png)
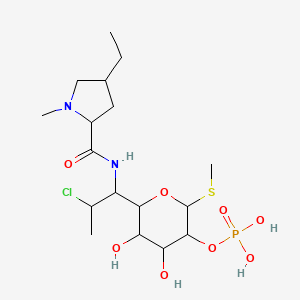
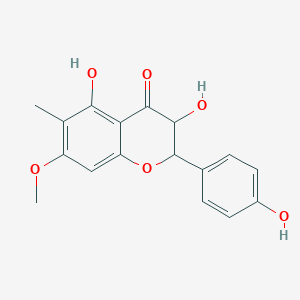
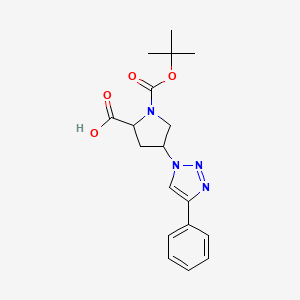
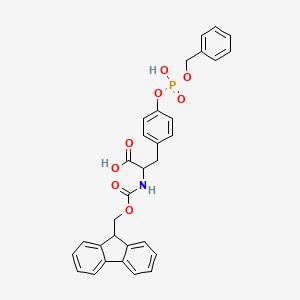
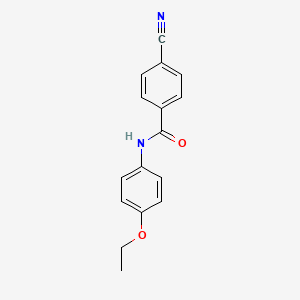
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)
